molecular formula C7H8N2O B057231 Benzamidoxime CAS No. 613-92-3

Benzamidoxime

Cat. No. B057231
CAS RN: 613-92-3
M. Wt: 136.15 g/mol
InChI Key: MXOQNVMDKHLYCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of Benzamidoxime and its derivatives has been a subject of scientific research due to its potential applications. Various methods have been developed to synthesize Benzamidoxime, including microwave-assisted organic synthesis which offers an economic and efficient pathway for the preparation of benzamide derivatives, highlighting the compound's versatility in synthetic chemistry (Wajid et al., 2019).

Molecular Structure Analysis

The molecular structure of Benzamidoxime has been elucidated through spectroscopic studies and theoretical calculations. X-ray crystallography and molecular orbital calculations have been used to determine the structure of Benzamidoxime, revealing that the NH2 group of the amidoxime has very little sp2 character, and the aryl ring is not coplanar with the amidoxime group. These findings are crucial for understanding the chemical behavior and reactivity of Benzamidoxime (Srivastava et al., 1997).

Chemical Reactions and Properties

Benzamidoxime undergoes various chemical reactions, showcasing its reactivity and potential as a versatile chemical building block. One interesting reaction is the Beckmann rearrangement catalyzed by nickel acetate, which converts Benzaldoxime into Benzamide, demonstrating the compound's ability to participate in complex chemical transformations (Johnson & Miller, 1976).

Physical Properties Analysis

The physical properties of Benzamidoxime, such as solubility, melting point, and crystalline structure, are influenced by its molecular structure. The compound forms centrosymmetric dimers due to intermolecular hydrogen bonding, which is significant for understanding its behavior in different solvents and conditions (Kara et al., 2013).

Scientific Research Applications

  • Genotoxicity and Metabolism : Benzamidoxime has been studied for its genotoxic potentials, particularly focusing on the toxicological relevance of the metabolic N-oxygenation of benzamidines to benzamidoximes. It has been found to induce DNA single-strand breaks and DNA amplification in mammalian cells, suggesting its genotoxic effects (Clement et al., 1988).

  • Pharmacological Action : Research from 1945 explored the pharmacological actions of benzamidines and benzamidoximes, highlighting their effects on blood pressure, respiration, and toxicity in acute experiments (Dawes, 1945).

  • Role in Cancer Treatment : Benzamidoxime derivatives have been studied for their effects on cancer cells, particularly human leukemia cell growth. Chloride-substituted benzamidoxime analogs were found to inhibit cell viability in leukemia cell lines, suggesting potential anti-cancer properties (Nagahara & Nagahara, 2014).

  • Dopamine Receptor Binding : Remoxipride, a substituted benzamide, and its metabolites (including benzamidoxime derivatives) have been examined for their binding characteristics to dopamine D2 and D3 receptors. This research has implications for understanding the behavior and effects of antipsychotic drugs (Mohell et al., 1993).

  • Blood-Brain Barrier Imaging : Studies have investigated the use of benzamide drugs in the evaluation and imaging of experimental blood-brain barrier disruption, particularly in brain edemas and their improvement after anti-inflammatory drugs treatment (Heuze et al., 1993).

  • Biotransformations : Biotransformations of benzamidine and benzamidoxime in vivo have been studied, revealing insights into the metabolic pathways and potential therapeutic or toxic effects of these compounds (Clement et al., 1993).

  • Metabolism in Human Hepatocytes : The metabolism of benzamidoxime in human hepatocytes and its role in the formation of non-mutagenic compounds like benzamidine and benzamidoxime-O-glucuronide has been a subject of research, indicating the importance of this compound in drug metabolism and detoxification processes (Fröhlich, Girreser & Clement, 2005).

Safety And Hazards

Benzamidoxime is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is toxic if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

Benzamidoxime has been identified as a PD-L1 ligand with pH-dependent potency, which lays the foundation for the discovery of immunoregulatory small molecules resilient to tumor microenvironmental conditions for escaping drug-resistance mechanisms . The endogenous function of the mARC protein, which is involved in the N-reductive metabolism of Benzamidoxime, is linked with lipid metabolism .

properties

IUPAC Name

N'-hydroxybenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c8-7(9-10)6-4-2-1-3-5-6/h1-5,10H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXOQNVMDKHLYCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10976787
Record name N-Hydroxybenzenecarboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10976787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzamidoxime

CAS RN

613-92-3
Record name Benzamidoxime
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=613-92-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzamidoxime
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000613923
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzamidoxime
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13999
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Hydroxybenzenecarboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10976787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzamide oxime
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.421
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzamidoxime
Reactant of Route 2
Benzamidoxime
Reactant of Route 3
Reactant of Route 3
Benzamidoxime
Reactant of Route 4
Benzamidoxime
Reactant of Route 5
Benzamidoxime
Reactant of Route 6
Benzamidoxime

Citations

For This Compound
1,280
Citations
A Havemeyer, F Bittner, S Wollers, R Mendel… - Journal of Biological …, 2006 - ASBMB
… In this study, a N-reductive enzyme system of pig liver mitochondria using benzamidoxime … , enhancing 250-fold the minor benzamidoxime-reductase activity catalyzed by the membrane-…
Number of citations: 198 www.jbc.org
B Clement, M Immel, S Schmitt… - Archiv der …, 1993 - Wiley Online Library
After administration of benzamidine (1) or benzamidoxime (2), respectively, to rats and rabbits, plasma from rats and rabbits as well as urine from rats were examined for the presence of …
Number of citations: 24 onlinelibrary.wiley.com
EG Witte, KS Schwochau, G Henkel, B Krebs - Inorganica chimica acta, 1984 - Elsevier
… Due to slight distortions as a consequence of disordered benzamidoxime and nitrate residues, the H atoms in the structure of 2u … The phenyl group of the disordered benzamidoxime …
Number of citations: 59 www.sciencedirect.com
A Abellán-López, MT Chicote, D Bautista… - Dalton Transactions, 2014 - pubs.rsc.org
… in reactivity between the benzamidoxime palladium complexes … We think that the instability of benzamidoxime oximato … greater basicity of benzamidoxime compared to acetophenone …
Number of citations: 17 pubs.rsc.org
H Wang, H Yao, L Chen, Z Yu, L Yang, C Li… - Science of The Total …, 2021 - Elsevier
Through swelling/restoration reaction, benzamidoxime (BAO) is introduced into MgAl-LDH interlayers to assemble a new composite of MgAl-BAO-LDH (abbr. BAO-LDH). Wet samples …
Number of citations: 34 www.sciencedirect.com
D Schwendenwein, AK Ressmann… - Advanced Synthesis …, 2019 - Wiley Online Library
Carboxylic acid reductases (CARs) catalyze the direct adenosine triphosphate (ATP) and nicotinamide adenine dinucleotide phosphate (NADPH) dependent reduction of carboxylic …
Number of citations: 29 onlinelibrary.wiley.com
B Clement, S Mau, S Deters, A Havemeyer - Drug metabolism and …, 2005 - ASPET
… system, the microsomal benzamidoxime reductase, consisting … by following the reduction of benzamidoxime to benzamidine, … Furthermore, properties of the benzamidoxime reductase …
Number of citations: 60 dmd.aspetjournals.org
N Li, Q Zhou, K Li, T Jiang, XQ Yu - Chinese Chemical Letters, 2023 - Elsevier
An aldehyde-reactive probe based on 2-amino benzamidoxime (ABAO) framework was introduced, which can selectively label aldehydes in DNA through intramolecular ring closure …
Number of citations: 3 www.sciencedirect.com
S Andersson, Y Hofmann, Å Nordling, X Li… - Drug metabolism and …, 2005 - ASPET
… In this study, we examined the properties of this enzyme system using benzamidoxime and … enzyme system active in reduction of benzamidoxime and N-hydroxymelagatran formation is …
Number of citations: 55 dmd.aspetjournals.org
B Clement, R Lomb, W Möller - Journal of Biological Chemistry, 1997 - ASBMB
… by following the reduction of benzamidoxime, as described above for the reconstituted system, in 300 μl of 100 mm phosphate, pH 6.3, containing 500 μm benzamidoxime, 1 mm NADH, …
Number of citations: 73 www.jbc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.